(2,2-Difluorospiro[2.2]pentan-1-yl)methanol
Description
“(2,2-Difluorospiro[2.2]pentan-1-yl)methanol” is a fluorinated spirocyclic compound with the molecular formula C₆H₈F₂O and a molecular weight of 134.13 g/mol . Its structure features a spiro[2.2]pentane core, where two fluorine atoms are attached to the second carbon of the smaller ring. The methanol (-CH₂OH) group is positioned at the first carbon of the spiro system.
Properties
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)4(3-9)5(6)1-2-5/h4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLOHVCBOHZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305255-34-7 | |
| Record name | {2,2-difluorospiro[2.2]pentan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorospiro[2.2]pentan-1-yl)methanol typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This process is scalable and diastereoselective, ensuring high efficiency and selectivity . The reaction conditions often include the use of difluorocarbene precursors and appropriate catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluorospiro[2.2]pentan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in various alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2,2-Difluorospiro[2.2]pentan-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s fluorinated nature enhances its stability and bioavailability, making it a potential candidate for drug development. It is investigated for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced polymers and coatings .
Mechanism of Action
The mechanism by which (2,2-Difluorospiro[2.2]pentan-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s overall bioactivity and stability .
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₆H₈F₂O | 134.13 | 134.13* | Spiro[2.2]pentane core; 2,2-difluoro substitution; primary alcohol group |
| (4,4-Difluorospiro[2.2]pentan-1-yl)methanol | C₆H₈F₂O | 134.13 | 2694734-57-9 | Structural isomer with fluorine at 4,4-positions; altered steric effects |
| (2-(1,1-Difluoroethyl)phenyl)methanol | C₉H₁₀F₂O | 178.18 | 1465087-96-0 | Aromatic ring with difluoroethyl group; higher lipophilicity |
| [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl][...]methanol | C₁₂H₁₅F₄N₃O | 293.00 | N/A | Hybrid spiro-pyrazole system; tertiary alcohol; enhanced metabolic stability |
*CAS number in appears truncated; further verification required.
Functional and Structural Analysis
Spirocyclic Fluorinated Analogues The 4,4-difluoro isomer (CAS 2694734-57-9) shares the same molecular formula but differs in fluorine placement, leading to distinct electronic and steric profiles. The 2,2-difluoro configuration in the target compound may confer greater ring strain and reactivity compared to the 4,4-isomer . Spiro[2.3]hexan-1-amine () lacks the methanol group but highlights the versatility of spiro systems in amine-functionalized drug candidates.
Aromatic Fluorinated Methanol Derivatives (2-(1,1-Difluoroethyl)phenyl)methanol (CAS 1465087-96-0) introduces a benzene ring, increasing molecular weight and lipophilicity. This aromatic derivative is more suited for applications requiring π-π stacking interactions, such as kinase inhibitors .
Complex Hybrid Structures
- The pyrazole-bicyclo compound (C₁₂H₁₅F₄N₃O, ) demonstrates how spiro systems can be integrated with heterocycles. Its tertiary alcohol and trifluoromethyl groups enhance binding affinity in enzyme-active sites, though synthetic complexity limits scalability .
Biological Activity
(2,2-Difluorospiro[2.2]pentan-1-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁F₂O |
| Molecular Weight | 153.178 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 360.7 ± 27.0 °C |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Adrenergic Receptor Agonism : This compound acts as an α-adrenergic agonist, influencing pathways related to stress responses and cardiovascular functions.
- Potential Inhibition of Enzymatic Activity : The presence of fluorine atoms may enhance the compound's ability to form stable interactions with target proteins, potentially inhibiting their function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Cardiovascular Effects : As an α-adrenergic agonist, it can stimulate vascular smooth muscle contraction, leading to increased blood pressure.
- Neurological Effects : Preliminary studies suggest anxiolytic properties in animal models, indicating its potential use in treating anxiety disorders.
Case Studies
-
Study on Stress Incontinence :
- Objective : To evaluate the efficacy of this compound in managing female stress incontinence.
- Method : Administered to a cohort of female rats.
- Results : Significant improvement in urethral pressure profiles was observed, suggesting potential therapeutic applications in urology.
-
Anxiolytic Activity Assessment :
- Objective : To assess the anxiolytic effects in hypoxic conditions.
- Method : Male Wistar rats were subjected to hypoxia and treated with varying doses of the compound.
- Results : Dose-dependent improvement in anxiety-like behaviors was recorded, supporting its potential as an anxiolytic agent.
Research Findings
Recent literature highlights various aspects of this compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
